molecular formula C10H17N3O7 B5595690 methyl 5-(4-morpholinyl)-4,4-dinitropentanoate

methyl 5-(4-morpholinyl)-4,4-dinitropentanoate

Cat. No.: B5595690
M. Wt: 291.26 g/mol
InChI Key: ILHDLNCQSLRVNA-UHFFFAOYSA-N
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Description

Methyl 5-(4-morpholinyl)-4,4-dinitropentanoate is an organic compound that features a morpholine ring and two nitro groups attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-morpholinyl)-4,4-dinitropentanoate typically involves the reaction of morpholine with a suitable pentanoate precursor under controlled conditionsThe reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-morpholinyl)-4,4-dinitropentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(4-morpholinyl)-4,4-dinitropentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of methyl 5-(4-morpholinyl)-4,4-dinitropentanoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the morpholine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-morpholinyl)-4,4-dinitropentanoate is unique due to the combination of the morpholine ring and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 5-morpholin-4-yl-4,4-dinitropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O7/c1-19-9(14)2-3-10(12(15)16,13(17)18)8-11-4-6-20-7-5-11/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHDLNCQSLRVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(CN1CCOCC1)([N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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